Tris(3,5-dimethyl-1-pyrazolyl)methane
Overview
Description
Tris(3,5-dimethyl-1-pyrazolyl)methane is a chemical compound with the molecular formula C16H22N6. It is a white to almost white powder or crystalline solid with a melting point of approximately 152°C . This compound is known for its role as a ligand in coordination chemistry, where it forms complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(3,5-dimethyl-1-pyrazolyl)methane typically involves the reaction of 3,5-dimethylpyrazole with formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ 3 , \text{C}_5\text{H}_8\text{N}2 + \text{CH}2\text{O} \rightarrow \text{C}{16}\text{H}{22}\text{N}_6 ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Tris(3,5-dimethyl-1-pyrazolyl)methane undergoes various chemical reactions, including:
Coordination Reactions: It forms complexes with metal ions, acting as a ligand.
Substitution Reactions: The pyrazolyl groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions:
Coordination Reactions: Metal salts such as copper(II) chloride, nickel(II) chloride, and cobalt(II) chloride are commonly used.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the pyrazolyl groups.
Major Products:
Coordination Complexes: The major products are metal-ligand complexes, which have various applications in catalysis and material science.
Substituted Derivatives: Depending on the reagents used, substituted derivatives of this compound can be obtained.
Scientific Research Applications
Tris(3,5-dimethyl-1-pyrazolyl)methane has several scientific research applications, including:
Coordination Chemistry:
Biological Studies: The compound and its metal complexes are investigated for their biological activities, including potential antimicrobial and anticancer properties.
Industrial Applications: The metal complexes of this compound are explored for their use in industrial catalysis, particularly in processes such as olefin epoxidation.
Mechanism of Action
The mechanism of action of Tris(3,5-dimethyl-1-pyrazolyl)methane primarily involves its role as a ligand in coordination chemistry. The compound forms stable complexes with metal ions through the nitrogen atoms of the pyrazolyl groups. These complexes can exhibit various catalytic activities depending on the metal center and the reaction conditions. The molecular targets and pathways involved in its biological activities are still under investigation, but preliminary studies suggest that the metal complexes may interact with cellular components, leading to oxidative stress and other biochemical effects .
Comparison with Similar Compounds
Tris(pyrazolyl)methane: Similar to Tris(3,5-dimethyl-1-pyrazolyl)methane but without the methyl groups on the pyrazole rings.
Tris(pyrazolyl)borate: A boron-containing analogue with similar coordination properties.
Bis(3,5-dimethylpyrazol-1-yl)methane: A related compound with two pyrazolyl groups instead of three.
Uniqueness: this compound is unique due to the presence of three 3,5-dimethylpyrazolyl groups, which provide steric hindrance and electronic effects that influence its coordination behavior and reactivity. This makes it a valuable ligand for forming stable and catalytically active metal complexes .
Properties
IUPAC Name |
1-[bis(3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-10-7-13(4)20(17-10)16(21-14(5)8-11(2)18-21)22-15(6)9-12(3)19-22/h7-9,16H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKUMKYWINNWLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402342 | |
Record name | 1,1',1''-Methanetriyltris(3,5-dimethyl-1H-pyrazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28791-97-1 | |
Record name | 1,1',1''-Methanetriyltris(3,5-dimethyl-1H-pyrazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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